molecular formula C13H15ClO5S B3876583 Methyl 4-(4-chlorophenyl)sulfonyloxane-4-carboxylate

Methyl 4-(4-chlorophenyl)sulfonyloxane-4-carboxylate

Cat. No.: B3876583
M. Wt: 318.77 g/mol
InChI Key: PNWVCKZGEMOYFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-chlorophenyl)sulfonyloxane-4-carboxylate is an organic compound that belongs to the class of sulfonyl esters This compound is characterized by the presence of a sulfonyl group attached to a carboxylate ester, along with a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-chlorophenyl)sulfonyloxane-4-carboxylate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with methyl 4-hydroxy-4-oxane carboxylate. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-chlorophenyl)sulfonyloxane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfide derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(4-chlorophenyl)sulfonyloxane-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(4-chlorophenyl)sulfonyloxane-4-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorophenyl group may also contribute to the compound’s binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl (4-chlorophenyl)sulfone: Similar structure but lacks the oxane and carboxylate groups.

    4-Chlorobenzenesulfonyl chloride: Precursor used in the synthesis of Methyl 4-(4-chlorophenyl)sulfonyloxane-4-carboxylate.

    Methyl 4-hydroxy-4-oxane carboxylate: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to the presence of both the sulfonyl and carboxylate ester groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 4-(4-chlorophenyl)sulfonyloxane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO5S/c1-18-12(15)13(6-8-19-9-7-13)20(16,17)11-4-2-10(14)3-5-11/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWVCKZGEMOYFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCOCC1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(4-chlorophenyl)sulfonyloxane-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(4-chlorophenyl)sulfonyloxane-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 4-(4-chlorophenyl)sulfonyloxane-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 4-(4-chlorophenyl)sulfonyloxane-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 4-(4-chlorophenyl)sulfonyloxane-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 4-(4-chlorophenyl)sulfonyloxane-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.